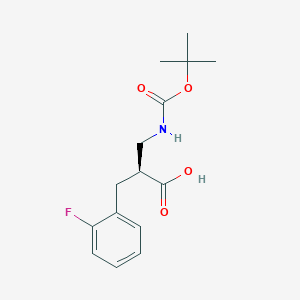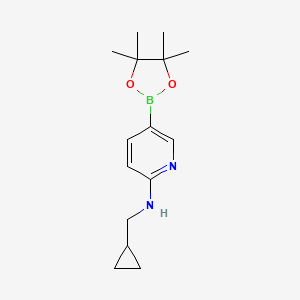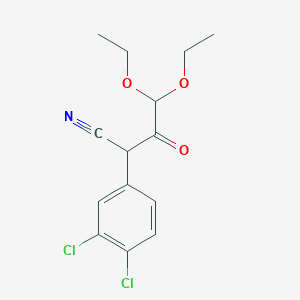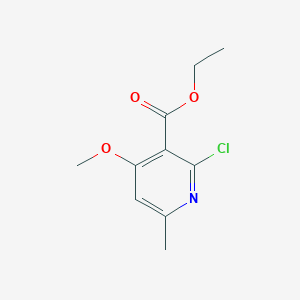
2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester is a chemical compound with the molecular formula C11H12ClNO3 It is a derivative of nicotinic acid, featuring a chloro, methoxy, and methyl group substitution on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester typically involves the esterification of 2-Chloro-4-methoxy-6-methylnicotinic acid. The reaction can be carried out using ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents under mild heating conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-amino-4-methoxy-6-methylnicotinic acid ethyl ester.
Oxidation: Formation of 2-Chloro-4-methoxy-6-methylnicotinic acid.
Reduction: Formation of 2-Chloro-4-methoxy-6-methylnicotinic alcohol.
Applications De Recherche Scientifique
2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-methoxy-6-methylnicotinic acid methyl ester
- 2-Chloro-4-methoxy-6-methylnicotinic acid
- 2-Chloro-4-methoxy-6-methylpyridine
Uniqueness
2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The presence of the ethyl ester group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Propriétés
Numéro CAS |
111953-14-1 |
|---|---|
Formule moléculaire |
C10H12ClNO3 |
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
ethyl 2-chloro-4-methoxy-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H12ClNO3/c1-4-15-10(13)8-7(14-3)5-6(2)12-9(8)11/h5H,4H2,1-3H3 |
Clé InChI |
CMTJZPNOSLOSOG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(N=C1Cl)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





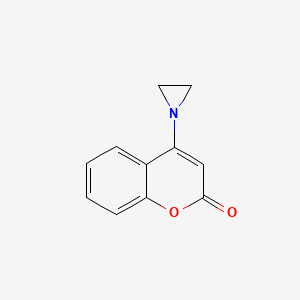
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)

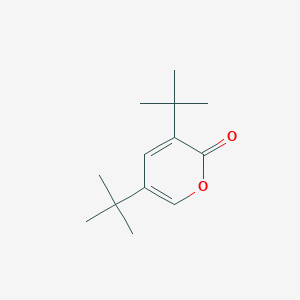
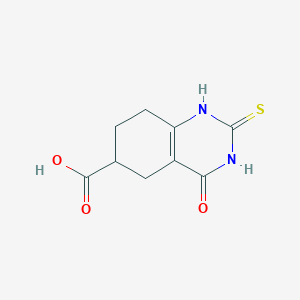
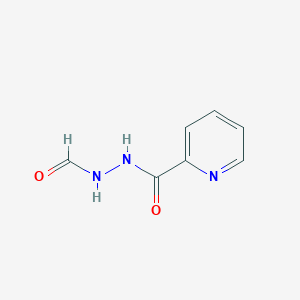

![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
